molecular formula C22H26N2O3 B269040 N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide

Cat. No. B269040
M. Wt: 366.5 g/mol
InChI Key: UDVHFFZGEJHCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC).

Mechanism of Action

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide selectively targets mutated forms of the EGFR protein, which are commonly found in NSCLC. The mutated EGFR protein drives the growth and survival of cancer cells. N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide binds to the mutated EGFR protein and inhibits its activity, thereby preventing the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide has been shown to have a favorable safety profile and minimal toxicity compared to first-generation EGFR TKIs. N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide has also been shown to have a longer half-life and higher potency compared to first-generation EGFR TKIs, which allows for less frequent dosing and better patient compliance.

Advantages and Limitations for Lab Experiments

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide has several advantages for use in lab experiments, including its high potency, selectivity, and favorable safety profile. However, N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide also has some limitations, including its high cost, limited availability, and potential for off-target effects.

Future Directions

There are several future directions for the use of N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide in the treatment of NSCLC. One direction is to explore the use of N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide in combination with other targeted therapies or immunotherapies to improve treatment outcomes. Another direction is to identify biomarkers that can predict response to N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide and other EGFR TKIs. Additionally, there is a need for further research to understand the mechanisms of resistance to N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide and to develop strategies to overcome resistance. Finally, there is a need for further research to optimize the dosing and administration of N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide for improved efficacy and patient outcomes.
Conclusion:
In conclusion, N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide is a third-generation EGFR TKI that has shown promising results in the treatment of NSCLC. Its unique mechanism of action and favorable safety profile make it an attractive option for the treatment of NSCLC. Further research is needed to optimize its use and improve treatment outcomes.

Synthesis Methods

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 4-bromoaniline with 1-azepanecarbonyl chloride in the presence of a base to form N-[4-(1-azepanylcarbonyl)phenyl]aniline. The second step involves the reaction of N-[4-(1-azepanylcarbonyl)phenyl]aniline with 4-methoxyphenylacetic acid in the presence of a coupling agent to form N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide.

Scientific Research Applications

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide has been extensively studied for its efficacy in the treatment of NSCLC. In preclinical studies, N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide has been shown to effectively inhibit the growth of EGFR-mutant NSCLC cells and overcome resistance to first-generation EGFR TKIs. In clinical studies, N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide has been shown to have a high response rate and durable responses in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs.

properties

Product Name

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

N-[4-(azepane-1-carbonyl)phenyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H26N2O3/c1-27-20-12-6-17(7-13-20)16-21(25)23-19-10-8-18(9-11-19)22(26)24-14-4-2-3-5-15-24/h6-13H,2-5,14-16H2,1H3,(H,23,25)

InChI Key

UDVHFFZGEJHCCI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCCC3

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCCC3

Origin of Product

United States

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